2-chloro-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide
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Overview
Description
2-chloro-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is notable for its diverse biological activities and is often used in the development of pharmaceuticals due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide typically involves the reaction of 2-amino-thiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance the yield. The use of automated systems can also help in maintaining the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Condensation Reactions: It can react with aldehydes or ketones to form imines or amides.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide or potassium thiocyanate.
Condensation Reactions: Typically carried out in the presence of a base like pyridine.
Cyclization Reactions: Often require acidic or basic catalysts and elevated temperatures.
Major Products
The major products formed from these reactions include various substituted thiazoles, imines, and amides, which can have significant biological activities .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The compound’s thiazole ring is crucial for its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-Amino-thiazole: A precursor in the synthesis of 2-chloro-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide.
2-Chloroacetyl-thiazole: Another related compound with similar reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2S/c8-3-5(12)10-4-6(13)11-7-9-1-2-14-7/h1-2H,3-4H2,(H,10,12)(H,9,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BONSVLQKZOCKQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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